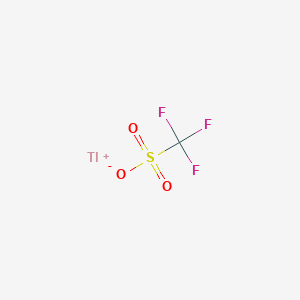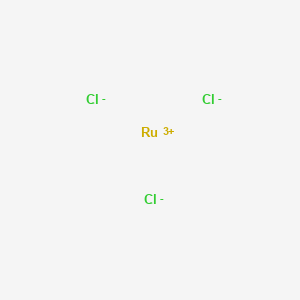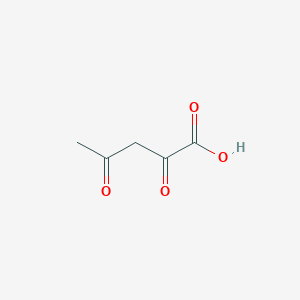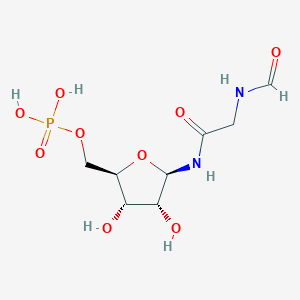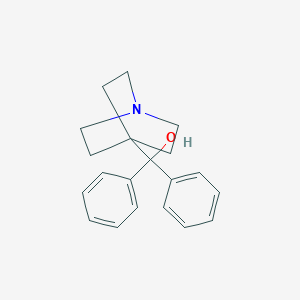
二苯基(喹啉-4-基)甲醇
描述
Synthesis Analysis
The synthesis of Diphenyl(quinuclidin-4-yl)methanol involves the reaction of phenyllithium with ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate in tetrahydrofuran, diethyl ether, and cyclohexane at -30 to 20℃ . The reaction is allowed to warm up to room temperature over 16 hours . The reaction is then quenched with water and evaporated to dryness under vacuum . The product is then filtered off to give a white powder .Molecular Structure Analysis
The molecular formula of Diphenyl(quinuclidin-4-yl)methanol is C20H23NO . Its average mass is 293.403 Da and its monoisotopic mass is 293.177979 Da .Physical And Chemical Properties Analysis
Diphenyl(quinuclidin-4-yl)methanol has a density of 1.2±0.1 g/cm3 . Its boiling point is 440.3±25.0 °C at 760 mmHg . The vapor pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 73.5±3.0 kJ/mol . The flash point is 217.2±21.8 °C . The index of refraction is 1.644 . The molar refractivity is 89.9±0.4 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .科学研究应用
Life Science Research
Diphenyl(quinuclidin-4-yl)methanol is used in life science research . The specifics of its use in this field are not detailed, but it could be used in a variety of biological studies, such as cell biology, molecular biology, and biochemistry .
Material Science Research
This compound is also used in material science research . It could be used in the synthesis of new materials or in the study of the properties of existing materials .
Chemical Synthesis
Diphenyl(quinuclidin-4-yl)methanol is used in chemical synthesis . It could be used as a reagent or a catalyst in various chemical reactions .
Chromatography
The compound is used in chromatography , a laboratory technique for the separation of mixtures. It could be used as a stationary phase or a mobile phase component .
Analytical Chemistry
Diphenyl(quinuclidin-4-yl)methanol is used in analytical chemistry . It could be used in the development of new analytical methods or in the optimization of existing ones .
安全和危害
Diphenyl(quinuclidin-4-yl)methanol is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing vapors, mist, or gas, and avoiding dust formation . In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, it is recommended to flush eyes with water . If swallowed, it is advised to rinse mouth with water and consult a physician .
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-yl(diphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-11-14-21(15-12-19)16-13-19/h1-10,22H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUAKOZGGDHCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(quinuclidin-4-yl)methanol | |
CAS RN |
461648-39-5 | |
| Record name | 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
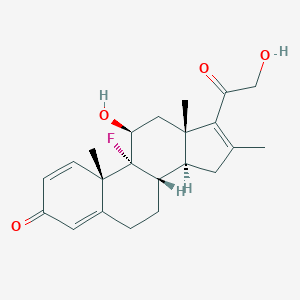
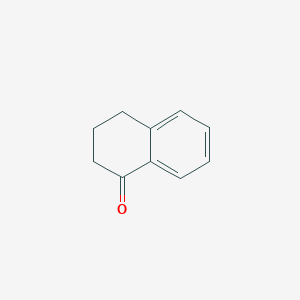
![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)
![(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B52772.png)


